Lipophilicity (LogP) Differentiation: Secondary Amine vs. Primary and Tertiary Analogs
The measured LogP of N-methyl-3-(methylsulfanyl)aniline is 2.2 [1], which is intermediate between the primary amine 3-(methylsulfanyl)aniline (LogP 1.68-1.99) [2] and the tertiary amine N,N-dimethyl-3-(methylsulfanyl)aniline (XlogP 2.3) [3]. This 0.21-0.52 LogP differential translates to an approximately 1.6- to 3.3-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and oral bioavailability predictions in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP = 2.2 |
| Comparator Or Baseline | Primary amine: 3-(methylsulfanyl)aniline, LogP = 1.68 (ChemicalBook) to 1.99 (ChemTradeHub); Tertiary amine: N,N-dimethyl-3-(methylsulfanyl)aniline, XlogP = 2.3 |
| Quantified Difference | ΔLogP = +0.21 to +0.52 vs. primary amine; ΔLogP = -0.1 vs. tertiary amine |
| Conditions | Calculated/predicted LogP values from authoritative chemical databases |
Why This Matters
The 2.2 LogP value positions this compound in the optimal lipophilicity range (LogP 1-3) for CNS drug candidates, distinguishing it from the less permeable primary amine and the potentially more promiscuous tertiary amine.
- [1] ChemBase. N-methyl-3-(methylsulfanyl)aniline (ChemBase ID: 267836). LogP: 2.2. View Source
- [2] ChemTradeHub. 3-(Methylsulfanyl)aniline (CAS 1783-81-9). LogP: 1.9907; ChemicalBook reports LogP 1.68. View Source
- [3] Kuujia. Benzenamine, N,N-dimethyl-3-(methylthio)- (CAS 2552-33-2). XlogP: 2.3. View Source
